LDN-212854

Kinase selectivity ALK2 inhibition BMP signaling

LDN-212854 delivers unmatched ALK2 selectivity (IC₅₀ 1.3 nM) with >7,000-fold discrimination over ALK5. Unlike pan-inhibitors such as LDN-193189, its functional bias toward BMP6/ALK2 (IC₅₀ 10 nM) over BMP4/ALK3 (IC₅₀ 40.5 nM) enables pathway-specific interrogation without confounding receptor blockade. Validated in vivo in mutant ALK2 FOP mouse models—9-fold reduction in heterotopic ossification at 6 mg/kg i.p. Co-crystal structure (PDB: 5OXG) resolves target engagement for rational drug design. Choose LDN-212854 when experimental clarity demands ALK2 specificity.

Molecular Formula C25H22N6
Molecular Weight 406.5 g/mol
CAS No. 1432597-26-6
Cat. No. B608506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-212854
CAS1432597-26-6
SynonymsLDN212854;  LDN 212854;  LDN-212854.
Molecular FormulaC25H22N6
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3
InChIInChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2
InChIKeyBBDGBGOVJPEFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LDN-212854 (CAS 1432597-26-6): A High-Potency ALK2-Biased BMP Type I Receptor Kinase Inhibitor for Research Procurement


LDN-212854 is a synthetic small-molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine chemotype, derived from the dorsomorphin scaffold. Chemically designated as 5-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (C₂₅H₂₂N₆; MW 406.48) [1], it functions as a potent, ATP-competitive inhibitor of bone morphogenetic protein (BMP) type I receptor kinases [2]. The compound is primarily characterized by its high affinity for activin receptor-like kinase 2 (ALK2; IC₅₀ = 1.3 nM) and pronounced selectivity against the closely related TGF-β/activin type I receptor ALK5 (>7,000-fold) .

Why Generic BMP Inhibitors Cannot Replace LDN-212854: Selectivity, Bias, and Structural Determinants


Interchangeability among BMP type I receptor kinase inhibitors is limited by substantial differences in selectivity windows, functional bias in cellular contexts, and distinct molecular binding modes. Early pan-inhibitors such as LDN-193189 exhibit broad activity across ALK2, ALK1, ALK3, and ALK6, which can confound the attribution of phenotypic outcomes to a specific receptor [1]. In contrast, LDN-212854 displays a narrower selectivity profile with >1,600-fold and >7,100-fold discrimination against ALK4 and ALK5 respectively . Moreover, LDN-212854 is functionally biased: it potently suppresses BMP6-induced osteogenic differentiation (primarily ALK2-mediated; IC₅₀ = 10 nM) while only weakly attenuating BMP4-induced differentiation (primarily ALK3-mediated; IC₅₀ = 40.5 nM), whereas LDN-193189 inhibits both pathways with comparable potency . These differential characteristics preclude simple substitution and necessitate compound-specific selection based on the intended signaling pathway interrogation.

Quantitative Differentiation of LDN-212854 Against Comparators: A Comparative Evidence Guide


Kinase Selectivity Profile: LDN-212854 vs. LDN-193189 vs. ALK Family Baselines

LDN-212854 exhibits a 2-fold selectivity for ALK2 over ALK1 (IC₅₀ 1.3 nM vs. 2.4 nM), a 66-fold selectivity over ALK3 (1.3 nM vs. 85.8 nM), a 1,641-fold selectivity over ALK4 (1.3 nM vs. 2,133 nM), and a 7,135-fold selectivity over ALK5 (1.3 nM vs. 9,276 nM) in kinase inhibition assays . In contrast, LDN-193189 demonstrates pan-BMP receptor inhibition with IC₅₀ values of 0.8 nM for ALK2 and 5.3 nM for ALK3 (only ~6.6-fold selectivity), lacking the pronounced discrimination against ALK3, ALK4, and ALK5 observed with LDN-212854 [1]. Additionally, LDN-212854 exhibits >5,000-fold selectivity for BMP receptors over the closely related TGF-β and activin type I receptors .

Kinase selectivity ALK2 inhibition BMP signaling Off-target profiling

Functional Bias in Cellular BMP Signaling: ALK2-Mediated (BMP6) vs. ALK3-Mediated (BMP4) Differentiation

In cellular functional assays, LDN-212854 exhibits differential inhibition of ligand-specific BMP signaling pathways. It potently inhibits BMP6-induced osteogenic differentiation with an IC₅₀ of 10 nM, a process primarily mediated through ALK2 . Conversely, its inhibition of BMP4-induced differentiation, which signals predominantly through ALK3, is 4-fold less potent with an IC₅₀ of 40.5 nM . In contrast, the pan-inhibitor LDN-193189 inhibits both BMP6- and BMP4-induced differentiation with roughly equivalent potency .

Functional selectivity Osteogenic differentiation BMP6 BMP4

Structural Basis for ALK2 Selectivity: Crystallographic Comparison with LDN-193189

The co-crystal structure of LDN-212854 bound to the ALK2 kinase domain (PDB: 5OXG) reveals a distinct binding mode that underpins its selectivity profile [1]. LDN-212854 binds as a type I ATP-competitive inhibitor forming a single hydrogen bond to the kinase hinge residue His286 [1]. Crucially, selectivity arises from a specific pattern of water-mediated hydrogen bonds involving Lys235 and Glu248 that stabilizes the inactive conformation favored by ALK2 [1]. In contrast, the pan-inhibitor LDN-193189 lacks the 5-quinoline moiety present in LDN-212854, resulting in broader engagement across BMP receptor family members [1].

X-ray crystallography ATP-competitive inhibitor Binding mode Water-mediated hydrogen bonds

In Vivo Efficacy in Heterotopic Ossification Model: Quantitative Reduction with Combination Therapy

In an inducible transgenic mutant ALK2 (ACVR1ᴿ²⁰⁶ᴴ/⁺) mouse model of fibrodysplasia ossificans progressiva (FOP), LDN-212854 administered at 0.6 mg/kg daily in combination with low-dose rapamycin (0.5 mg/kg) resulted in a 9-fold reduction in heterotopic ossification (HO) volume compared to PBS vehicle control (p = 0.003) [1]. Additionally, LDN-212854 (6 mg/kg, i.p.) as monotherapy potently inhibits heterotopic ossification in the same FOP mouse model .

Fibrodysplasia ossificans progressiva Heterotopic ossification In vivo efficacy Mouse model

Kinome-Wide Off-Target Profiling: Limited Cross-Reactivity Outside BMP Receptor Family

Kinome-wide selectivity profiling of LDN-212854 against a panel of 198 kinases revealed off-target activity against only three non-BMP receptor kinases: RIPK2, ABL1, and PDGFR-β, each exhibiting IC₅₀ values < 100 nM . No significant inhibitory activity was detected against the remaining 195 kinases tested . This contrasts with LDN-193189, for which comprehensive off-target profiling data are less extensively characterized in publicly available datasets, though its pan-BMP inhibition profile suggests broader engagement within the TGF-β superfamily.

Kinome profiling Off-target activity Selectivity screen RIPK2

In Vitro Solubility and Formulation Characteristics for Experimental Design

LDN-212854 exhibits defined solubility parameters essential for reproducible experimental design. The compound is soluble in DMSO at concentrations up to 81 mg/mL (199.27 mM) . For in vivo administration, validated formulation protocols include a clear solution using 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O yielding 0.5 mg/mL (1.23 mM), or alternatively 5% DMSO in 95% corn oil for injection . The compound is insoluble in water and ethanol . In contrast, LDN-193189 is typically reconstituted in citrate saline (pH 3.1) at 0.5 mg/mL, reflecting distinct formulation requirements that may influence experimental workflows .

Solubility Formulation DMSO stock In vivo dosing

Recommended Research Application Scenarios for LDN-212854 Based on Validated Evidence


Mechanistic Dissection of ALK2-Specific BMP Signaling Pathways

LDN-212854 is optimally suited for experiments requiring selective inhibition of ALK2 without substantial confounding activity on ALK3, ALK4, or ALK5. The 66-fold to 7,135-fold selectivity window across ALK3–ALK5 enables researchers to attribute observed phenotypic changes specifically to ALK2-mediated BMP signaling rather than to pan-BMP receptor blockade . The functional bias toward BMP6-induced (ALK2-mediated) over BMP4-induced (ALK3-mediated) osteogenic differentiation (IC₅₀ 10 nM vs. 40.5 nM) further supports pathway-specific interrogation .

Preclinical Investigation of Fibrodysplasia Ossificans Progressiva (FOP) and Heterotopic Ossification

LDN-212854 has demonstrated in vivo efficacy in an inducible transgenic mutant ALK2 (ACVR1ᴿ²⁰⁶ᴴ/⁺) mouse model of FOP, both as monotherapy (6 mg/kg, i.p.) and in combination with low-dose rapamycin (0.6 mg/kg LDN-212854 + 0.5 mg/kg rapamycin), yielding a 9-fold reduction in heterotopic ossification volume . This validated in vivo activity makes LDN-212854 a suitable tool compound for preclinical FOP studies and broader heterotopic ossification research applications .

Structure-Based Drug Discovery and Rational Inhibitor Design

The solved co-crystal structure of ALK2 in complex with LDN-212854 (PDB: 5OXG) provides a high-resolution template for structure-guided design of next-generation ALK2-selective inhibitors. The distinct water-mediated hydrogen bond network involving Lys235 and Glu248, conferred by the 5-quinoline moiety, offers a structural rationale for selectivity that can inform medicinal chemistry optimization efforts .

Investigating BMP6-Driven Osteogenic and Fibrotic Signaling

Given the potent inhibition of BMP6-induced differentiation (IC₅₀ = 10 nM) compared to weaker activity against BMP4-induced differentiation (IC₅₀ = 40.5 nM), LDN-212854 is particularly appropriate for studies focused on BMP6-mediated pathways . Emerging patent literature also suggests potential utility in hepatic fibrosis models, where BMP9 signaling may play a contributory role, though this application requires further independent validation .

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